molecular formula C9H8BrClN2 B6276481 5-bromoisoquinolin-3-amine hydrochloride CAS No. 2763758-82-1

5-bromoisoquinolin-3-amine hydrochloride

Cat. No. B6276481
CAS RN: 2763758-82-1
M. Wt: 259.5
InChI Key:
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Description

5-Bromoisoquinolin-3-amine hydrochloride (5-BIAH) is an organic compound that has been used in numerous scientific research applications due to its ability to act as an inhibitor of several enzymes and proteins. 5-BIAH has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-bromoisoquinolin-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes and proteins, including proteases, phosphatases, and phosphodiesterases. It has also been used to study the structure and function of proteins, to study the effects of drugs on cells, and to study the effects of environmental toxins on cells.

Mechanism of Action

The mechanism of action of 5-bromoisoquinolin-3-amine hydrochloride is not completely understood. However, it is believed that 5-bromoisoquinolin-3-amine hydrochloride binds to certain enzymes and proteins, inhibiting their activity. This inhibition of enzyme and protein activity can then lead to a variety of effects on cells, including changes in cell metabolism, gene expression, and cell signaling.
Biochemical and Physiological Effects
5-bromoisoquinolin-3-amine hydrochloride has been studied for its effects on cells. It has been shown to inhibit the activity of several enzymes and proteins, leading to changes in cell metabolism, gene expression, and cell signaling. In addition, 5-bromoisoquinolin-3-amine hydrochloride has been shown to inhibit the activity of certain ion channels, leading to changes in cell membrane potential and calcium levels. Finally, 5-bromoisoquinolin-3-amine hydrochloride has been shown to have effects on the immune system, including the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

5-bromoisoquinolin-3-amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is highly soluble in water, making it easy to use in a variety of experiments. However, there are also some limitations to using 5-bromoisoquinolin-3-amine hydrochloride in laboratory experiments. It is not very stable and can degrade over time, leading to inaccurate results. In addition, it can have toxic effects on cells, so it should be used with caution.

Future Directions

There are several potential future directions for research on 5-bromoisoquinolin-3-amine hydrochloride. First, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Second, research could be done to develop more stable forms of 5-bromoisoquinolin-3-amine hydrochloride for use in laboratory experiments. Third, further research could be done to explore the potential therapeutic applications of 5-bromoisoquinolin-3-amine hydrochloride, such as its use as an inhibitor of certain enzymes and proteins involved in disease processes. Finally, research could be done to explore the potential environmental applications of 5-bromoisoquinolin-3-amine hydrochloride, such as its use as an inhibitor of certain toxins.

Synthesis Methods

5-bromoisoquinolin-3-amine hydrochloride can be synthesized from a variety of starting materials, including 1,3-diaminobenzene, bromine, and hydrochloric acid. The first step is to react 1,3-diaminobenzene with bromine to form 1,3-dibromo-5-amino-benzene. This reaction is typically carried out in an inert solvent such as dichloromethane. The next step is to add hydrochloric acid to the reaction mixture, which results in the formation of 5-bromoisoquinolin-3-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromoisoquinolin-3-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoaniline", "acetic anhydride", "sodium acetate", "isoquinoline", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Acetylation of 2-bromoaniline with acetic anhydride and sodium acetate in ethanol to form N-(2-bromophenyl)acetamide.", "Step 2: Reduction of N-(2-bromophenyl)acetamide with sodium borohydride in ethanol to form 2-bromoaniline.", "Step 3: Bromination of isoquinoline with hydrobromic acid in acetic acid to form 5-bromoisoquinoline.", "Step 4: Amination of 5-bromoisoquinoline with 2-bromoaniline in the presence of sodium hydroxide in ethanol to form 5-bromoisoquinolin-3-amine.", "Step 5: Hydrochlorination of 5-bromoisoquinolin-3-amine with hydrochloric acid in water to form 5-bromoisoquinolin-3-amine hydrochloride." ] }

CAS RN

2763758-82-1

Product Name

5-bromoisoquinolin-3-amine hydrochloride

Molecular Formula

C9H8BrClN2

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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